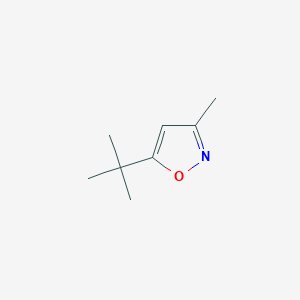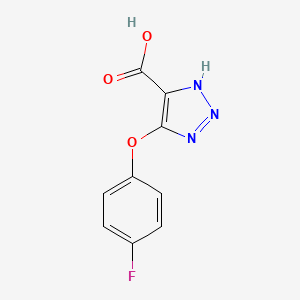
5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-(4-Fluorofenoxi)-1H-1,2,3-triazol-4-carboxílico es un compuesto orgánico sintético que pertenece a la clase de ácidos triazolcarboxílicos. Este compuesto se caracteriza por la presencia de un grupo fluorofenoxi unido a un anillo de triazol, que está conectado a un grupo ácido carboxílico. La estructura única de este compuesto lo hace interesante en diversos campos de la investigación científica, incluyendo química, biología y medicina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 5-(4-Fluorofenoxi)-1H-1,2,3-triazol-4-carboxílico típicamente involucra los siguientes pasos:
Formación del Anillo Triazol: El anillo triazol se puede sintetizar a través de una reacción de química click que involucra una azida y un alquino. Esta reacción generalmente está catalizada por iones cobre(I).
Introducción del Grupo Fluorofenoxi: El grupo fluorofenoxi se puede introducir a través de una reacción de sustitución nucleofílica, donde un fluorofenol reacciona con un grupo saliente adecuado en el anillo triazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 5-(4-Fluorofenoxi)-1H-1,2,3-triazol-4-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o aldehído.
Sustitución: El grupo fluorofenoxi se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) y borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas, tioles y alcoholes se pueden utilizar para reacciones de sustitución.
Productos Principales Formados
Oxidación: Formación de óxidos y cetonas.
Reducción: Formación de alcoholes y aldehídos.
Sustitución: Formación de diversos derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
El ácido 5-(4-Fluorofenoxi)-1H-1,2,3-triazol-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las actividades enzimáticas e interacciones proteicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 5-(4-Fluorofenoxi)-1H-1,2,3-triazol-4-carboxílico involucra su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores y proteínas, modulando sus actividades.
Vías Involucradas: Puede influir en diversas vías bioquímicas, incluyendo la transducción de señales, las vías metabólicas y la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-Fluorofenilacético: Un compuesto con un grupo fluorofenoxi similar pero diferentes grupos funcionales.
5-(2-Etoxi-etil)-5-[4-(4-Fluorofenoxi)fenoxi]pirimidina-2,4,6(1H,3H,5H)-triona: Otro compuesto con un grupo fluorofenoxi y una estructura central diferente.
Unicidad
El ácido 5-(4-Fluorofenoxi)-1H-1,2,3-triazol-4-carboxílico es único debido a su estructura del anillo triazol, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C9H6FN3O3 |
|---|---|
Peso molecular |
223.16 g/mol |
Nombre IUPAC |
4-(4-fluorophenoxy)-1H-triazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O3/c10-5-1-3-6(4-2-5)16-8-7(9(14)15)11-13-12-8/h1-4H,(H,14,15)(H,11,12,13) |
Clave InChI |
GXQGOINWUWSILA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=C(NN=N2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


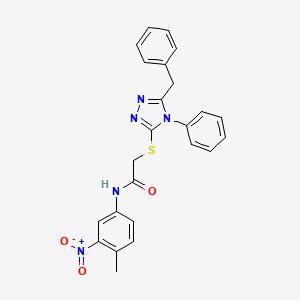
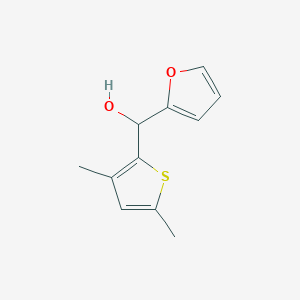
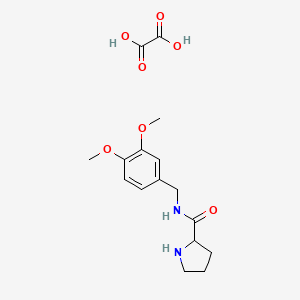
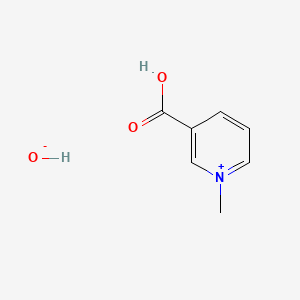

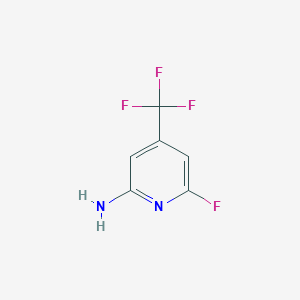
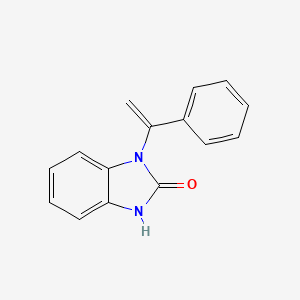
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
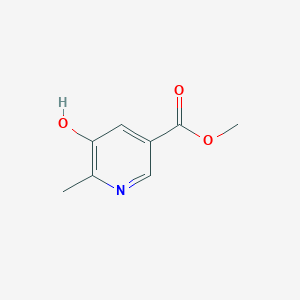


![N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11769975.png)
